2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUKOCPJCBPZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654897 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-75-7 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Pyridin 4 Ylmethoxy Pyridine
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the structural and electronic characterization of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, molecular weight, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protons on the two distinct pyridine (B92270) rings exhibit characteristic chemical shifts. The protons of the 2-chloropyridine (B119429) moiety are expected to appear in specific regions, influenced by the electronegative chlorine atom and the electron-donating pyridinylmethoxy group. Similarly, the protons on the pyridin-4-yl ring will have distinct signals. The methylene (B1212753) protons (-CH₂-) of the linker group are anticipated to produce a singlet, providing clear evidence of the connection between the two heterocyclic rings.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms bonded to chlorine and oxygen will be significantly shifted downfield. The chemical shifts of the pyridine ring carbons are sensitive to the substituent effects, allowing for unambiguous assignment. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to simulate NMR spectra and aid in the assignment of experimental chemical shifts nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-Chloropyridine Ring | ||
| C2 | - | ~163.5 |
| C3 | ~6.85 (d) | ~110.0 |
| C4 | ~7.60 (t) | ~140.0 |
| C5 | ~6.70 (d) | ~108.0 |
| C6 | - | ~151.0 |
| Pyridin-4-yl Ring | ||
| C2'/C6' | ~8.60 (d) | ~150.0 |
| C3'/C5' | ~7.40 (d) | ~122.0 |
| C4' | - | ~148.0 |
| Linker | ||
| -CH₂- | ~5.40 (s) | ~70.0 |
Note: Predicted values are based on data from analogous structures and standard chemical shift increments. Actual values may vary depending on the solvent and experimental conditions. (d = doublet, t = triplet, s = singlet).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for C₁₁H₉ClN₂O is 220.0403 Da. The isotopic pattern of the molecular ion peak is also characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.
Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the ether linkage. This would lead to the formation of characteristic fragment ions, such as the pyridin-4-ylmethyl cation (m/z 92) and a 2-chloro-6-hydroxypyridine radical cation (m/z 129). Further fragmentation of the pyridine rings can also be observed jcsp.org.pknih.gov.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 220/222 | Molecular Ion [M]⁺ | [C₁₁H₉ClN₂O]⁺ |
| 129/131 | [M - C₆H₆N]⁺ | [C₅H₄ClNO]⁺ |
| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching vibrations from the aromatic rings, C=N and C=C stretching vibrations characteristic of the pyridine rings, and the asymmetric C-O-C stretching of the ether linkage. The C-Cl stretching vibration is also expected to be present in the fingerprint region. Comparing experimental vibrational frequencies with those computed from theoretical models can aid in the detailed assignment of the spectral bands nih.gov.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Pyridine Ring C=C and C=N Stretch |
| 1250-1200 | Asymmetric C-O-C Ether Stretch |
| 1050-1000 | Symmetric C-O-C Ether Stretch |
| 850-750 | C-Cl Stretch |
Computational Chemistry for Predictive Analysis
Computational chemistry offers powerful predictive tools for understanding the properties of this compound at a molecular level. These methods can calculate electronic structure, predict reactivity, and simulate interactions with biological macromolecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to determine the optimized molecular geometry of this compound nih.govresearchgate.net.
From the optimized structure, various electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability nih.gov.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species, including biological receptors nih.gov.
Table 4: Representative DFT-Calculated Properties
| Parameter | Description |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
| MEP Map | Visualizes electrostatic potential, identifying sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For a molecule like this compound, docking studies can provide valuable insights into its potential as a therapeutic agent by exploring its binding affinity and interaction patterns within the active site of a biological target nih.gov.
The process involves preparing a 3D model of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function that estimates the binding free energy. The results can identify the most stable binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex nih.govmdpi.com. These simulations are instrumental in rational drug design, helping to identify and optimize potential inhibitors for various enzymes or receptors.
Table 5: Example Output from a Molecular Docking Simulation
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimated value of the binding free energy, indicating the strength of the interaction. |
| Predicted Ki (nM or µM) | The predicted inhibition constant, derived from the binding affinity. |
| Interacting Residues | A list of amino acid residues in the target's active site that form key interactions with the ligand. |
| Types of Interactions | Details of the specific non-covalent bonds formed (e.g., Hydrogen Bond, Hydrophobic, Pi-Pi Stacking). |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. Despite a thorough review of scientific literature, no specific QSAR studies have been published for this compound.
QSAR models are typically developed for a series of structurally related compounds with known biological activities. These models are expressed as an equation that correlates the variation in biological activity with the variation in physicochemical properties, or "descriptors," of the compounds.
Should a QSAR study be undertaken for a series of analogs of this compound, the following steps would generally be involved:
Data Set Selection: A dataset of compounds with a shared structural scaffold, including this compound, and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional Descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).
Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges).
Physicochemical Descriptors: Related to properties like lipophilicity (logP) and electronic effects (Hammett constants).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to build a mathematical relationship between the calculated descriptors and the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model might take the general form:
Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
The resulting model could then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.
The following table outlines the types of data that would be necessary to construct a QSAR model for a series of compounds related to this compound.
| Compound ID | Structure | Biological Activity (e.g., IC50, µM) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., Dipole Moment) |
| 1 | This compound | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
| Analog 1 | Structure of Analog 1 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
| Analog 2 | Structure of Analog 2 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... | ... |
| Analog n | Structure of Analog n | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
At present, the absence of such a published study for this compound means that no specific data tables or detailed research findings on its QSAR modeling can be provided.
Biological Activity and Pharmacological Profiles of 2 Chloro 6 Pyridin 4 Ylmethoxy Pyridine and Its Analogs
In Vitro Pharmacological Evaluation
The in vitro assessment of compounds structurally related to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine has revealed their interaction with a variety of significant biological targets, leading to specific cellular responses.
Research into pyridine-based compounds has identified several key molecular targets implicated in diseases ranging from cancer to neurological disorders. A prominent target for analogs featuring a pyridinylmethoxy moiety is Lysine Specific Demethylase 1 (LSD1) , an enzyme involved in regulating gene expression through histone methylation. nih.gov LSD1 is considered a validated drug target for certain cancers due to its role in cell proliferation and differentiation. nih.govacs.org
Another major class of targets for pyridine-containing scaffolds is the protein kinase family . nih.govdntb.gov.ua Specific kinases that have been identified as targets for various analogs include:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.comnih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR) : A protein that plays a critical role in cell signaling pathways that control cell growth and division. nih.gov
DNA-dependent protein kinase (DNA-PK) : An enzyme central to the repair of DNA double-strand breaks, making it an attractive target for developing radiosensitizers in cancer therapy. acs.org
Cyclin-dependent kinases (CDKs) : A family of kinases that regulate the cell cycle and have implications in various cancers. nih.gov
Other identified targets for pyridine (B92270) analogs include telomerase , an enzyme crucial for the replication of chromosome ends and a target in cancer, and tubulin , the protein subunit of microtubules, whose disruption can lead to mitotic arrest in cancer cells. nih.govnih.gov
Binding assays have quantified the affinity of various analogs for their respective targets, revealing high potency in many cases.
For instance, a series of 2-chloro-pyridine analogs demonstrated exceptionally high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.gov These compounds, developed as potential imaging agents, exhibited binding affinities in the picomolar range, indicating a very strong interaction with the receptor. nih.gov
In the context of enzyme inhibition, analogs designed as LSD1 inhibitors have shown potent activity. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure, which is closely related to the pyridin-4-ylmethoxy group, were found to have Kᵢ values as low as 29 nM. nih.govacs.org Enzyme kinetic studies further characterized these molecules as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. acs.org
Similarly, pyridine-urea derivatives have been shown to inhibit VEGFR-2 with IC₅₀ values in the low micromolar range. mdpi.com
| Analog Class | Target | Reported Affinity | Reference |
|---|---|---|---|
| 2-Chloro-5-((pyrrolidinyl)methoxy)-3-vinylpyridine | Nicotinic Acetylcholine Receptor (nAChR) | Kᵢ = 9 - 331 pM | nih.gov |
| 3-(Piperidin-4-ylmethoxy)pyridine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Kᵢ = 29 nM | nih.govacs.org |
| Pyridine-Urea Derivatives | VEGFR-2 Kinase | IC₅₀ = 3.93 µM | mdpi.com |
| 2-Chloro-pyridine Flavone (B191248) Derivatives | Telomerase | IC₅₀ = 0.8 µM | nih.gov |
The activity of these compounds at the molecular level translates into specific effects in cell-based assays. Analogs of this compound have demonstrated potent effects on cancer cell lines, primarily through the inhibition of cell proliferation and the induction of cell death pathways.
Potent LSD1 inhibitors were observed to increase cellular H3K4 methylation levels and strongly inhibit the proliferation of various leukemia and solid tumor cells, with EC₅₀ values as low as 280 nM. acs.org Notably, these compounds had negligible effects on normal cells, suggesting a favorable therapeutic window. acs.org
Other pyridine derivatives have shown direct anti-proliferative activity against a range of cancer cell lines. For example, 2-chloro-pyridine derivatives containing a flavone moiety were effective against the gastric cancer cell line SGC-7901. nih.gov A novel styrylsulfonyl methylpyridine analog, TL-77, displayed potent growth inhibitory activity (GI₅₀ < 1µM) against the HCT-116 colon cancer cell line and was shown to cause significant G2/M cell-cycle arrest, followed by the onset of apoptosis. nih.gov This cellular response is consistent with the compound's ability to inhibit tubulin polymerization. nih.gov
| Analog Class | Cell Line | Cancer Type | Biological Response | Potency | Reference |
|---|---|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine Derivatives | Various Leukemia & Solid Tumor Lines | Leukemia/Solid Tumors | Inhibition of proliferation | EC₅₀ as low as 280 nM | acs.org |
| (E)-styrylsulfonyl methylpyridine (TL-77) | HCT-116 | Colon Cancer | Growth inhibition, G2/M arrest, apoptosis | GI₅₀ < 1 µM | nih.gov |
| 2-Chloro-pyridine Flavone Derivatives | SGC-7901 | Gastric Cancer | Growth inhibition | IC₅₀ = 18.45 µg/mL | nih.gov |
| Pyridine-Urea Derivatives | MCF-7 | Breast Cancer | Growth inhibition | GI = 15-91% | mdpi.com |
| 4-Thiophenyl-pyridine Derivatives | HepG-2 / MCF-7 | Liver / Breast Cancer | Anticancer activity | IC₅₀ = 0.209 / 0.195 µM | nih.gov |
In Vivo Pharmacological Studies and Efficacy Assessment
While in vivo data is less common than in vitro results, some studies on pyridine-based analogs have progressed to animal models to evaluate their efficacy and therapeutic potential.
The primary animal models used to assess the efficacy of anticancer pyridine derivatives are xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice or rats, which then develop tumors. The efficacy of the test compound is evaluated by its ability to slow or reduce the growth of these tumors.
Examples of models where pyridine-based kinase inhibitors and microtubule-targeting agents have been tested include:
Solid tumor xenografts : Models for cancers such as colon or breast cancer are used to assess agents intended for treating solid tumors. nih.govnih.gov
Leukemia xenografts : The MM1S multiple myeloma xenograft model has been used to evaluate the in vivo activity of pyrazole-based kinase inhibitors. nih.gov
Beyond oncology, a rat model of dental biofilm was used to assess the in vivo therapeutic potential of Pyridine-2,6-dicarboxamide complexes against bacterial infections. nih.gov
In preclinical animal models, pyridine-based analogs have demonstrated significant therapeutic potential. A pyrazole-based kinase inhibitor was shown to reduce tumor growth by 42% in a multiple myeloma (MM1S) xenograft model following oral administration. nih.gov Similarly, pyridine-pyrimidine amides that function as microtubule polymerization inhibitors have shown efficacy in in vivo models of solid tumors, supporting their further development. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of pyridine derivatives, including analogs of this compound, is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence the pharmacological effects of these compounds, guiding the design of new agents with enhanced potency and selectivity.
The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in a vast array of biologically active compounds. nih.gov Its ability to engage in various biological interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it a versatile framework for drug design. nih.gov For many pyridine derivatives, the central pyridine ring, often in combination with other aromatic or heterocyclic systems, forms the key pharmacophore responsible for biological activity.
In the context of anticancer activity, specific pharmacophoric features have been identified for pyridine and pyrimidine (B1678525) derivatives targeting receptors like EGFR and VEGFR-2. These typically include a hydrophobic head, a hydrogen bond donor/acceptor region, a flat heteroaromatic ring to act as a spacer, and a hydrophobic tail. The pyridine nucleus can serve as the central heteroaromatic spacer in this model.
For inhibitors of kinases such as Nek2, which is implicated in cancer, the imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a key structural motif. nih.gov This fused ring system provides a rigid structure that can fit into the ATP-binding pocket of the kinase. Similarly, for antimicrobial activity, the pyridine ring is often functionalized with groups that enhance interaction with microbial targets. For instance, the pyridine-2,6-dithiocarboxylic acid structure acts as a potent metal chelator, and its antimicrobial activity is derived from its ability to sequester essential metal ions. nih.gov
The type, position, and electronic properties of substituents on the pyridine ring dramatically modulate the biological activity of its analogs.
Halogens: The presence of a chlorine atom, as seen in the parent compound, can significantly enhance biological activity. Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, chloro groups can enhance interactions with target proteins and prevent metabolic hydroxylation, which might otherwise deactivate the compound. nih.gov In some series of 2-chloroquinoline (B121035) derivatives, the chloro group was found to be important for antibacterial activity. researchgate.net Similarly, studies on naphthyridine derivatives showed that chloro and bromo substituents often enhanced antimicrobial effects. mdpi.commdpi.com However, in some studies on antiproliferative activity, the presence of halogen atoms was found to decrease activity compared to other functional groups. nih.gov
Amino, Hydroxy, and Methoxy (B1213986) Groups: The introduction of amino (-NH2), hydroxy (-OH), and methoxy (-OMe) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov These groups can act as hydrogen bond donors or acceptors, facilitating stronger binding to biological targets. In antimicrobial studies, compounds bearing chloro and hydroxy groups have demonstrated excellent activity against a range of bacterial and fungal strains. nih.gov Similarly, derivatives with nitro and dimethoxy substituents have shown potent antimicrobial activity, sometimes comparable to standard drugs like fluconazole. nih.gov
Bulky Groups: The steric hindrance caused by bulky substituents can have a negative impact on biological activity. Studies on the antiproliferative effects of pyridine derivatives indicated that compounds with bulky groups in their structure generally exhibited lower activity. nih.gov This is likely due to the prevention of optimal binding orientation within the target site.
Fused Rings: The fusion of the pyridine ring with other heterocyclic systems, such as imidazole (B134444) or triazole, is a common strategy to create novel bioactive molecules. nih.gov Imidazo[4,5-b]pyridine, for example, is a structural analog of natural purine (B94841) and serves as a key scaffold for compounds with significant antiproliferative activity. mdpi.com The specific nature of the fused ring and its substituents are critical determinants of the resulting pharmacological profile. nih.gov
Exploration of Specific Therapeutic Applications
The versatile pyridine scaffold has been explored for a wide range of therapeutic applications, leading to the discovery of analogs with potent and specific biological activities.
Pyridine-containing structures are being investigated for their potential in treating various neuropsychiatric disorders. researchgate.net Serotonergic psychedelic agents, which often feature complex heterocyclic systems, are gaining attention for their therapeutic potential in conditions like treatment-resistant depression and anxiety. researchgate.net The development of novel agonists for the serotonin (B10506) 2A receptor (5-HT2AR) is an active area of research aimed at creating safer, non-hallucinogenic antidepressants. researchgate.net
Studies on other nitrogen-containing heterocyclic compounds have demonstrated clear anxiolytic, anticonvulsant, and antidepressant properties. For instance, certain derivatives of 4,4-diphenylpyrrolidin-2-one have shown both anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as well as anxiolytic-like and antidepressant-like properties in animal models. nih.gov Similarly, novel annulated pyrrolo researchgate.netnih.govbenzodiazepines exhibited significant anticonvulsant, sedative, and anxiolytic effects, with mechanisms potentially similar to diazepam, acting via benzodiazepine (B76468) receptors. mdpi.com The anxiolytic and anticonvulsant effects of some compounds are believed to be related to the GABAergic system, while antidepressant effects may be linked to action on serotonergic receptors. nih.govmdpi.com These findings highlight the potential of developing pyridine-based analogs that modulate these same neurotransmitter systems to achieve therapeutic effects in neuropsychiatric disorders.
Pyridine derivatives represent a rich source of compounds with significant antimicrobial and antiviral activity. nih.govnih.gov The pyridine scaffold is a core component of many agents developed to combat drug-resistant pathogens. nih.gov
In terms of antibacterial activity, pyridine analogs have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The introduction of specific substituents is key to this activity. For example, nicotinoyl thiourea (B124793) derivatives showed excellent antibacterial activity with MIC concentrations of 31.25 to 62.5 μg/mL against several bacterial strains. nih.gov In another study, compounds featuring both chloro and hydroxy groups exhibited very good antimicrobial profiles. nih.gov The mechanism of action for some pyridine-based antimicrobials, such as pyridine-2,6-dithiocarboxylic acid, involves the chelation of essential metal ions like iron, thereby depriving bacteria of crucial nutrients. nih.gov
Antifungal properties have also been observed in this class of compounds, with activity against species like Candida albicans and Aspergillus niger. nih.gov Derivatives with nitro and dimethoxy groups were found to be particularly effective, with activities comparable to the standard antifungal drug fluconazole. nih.gov
The antiviral potential of pyridine derivatives is broad, with studies showing activity against a range of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov These compounds can inhibit viral replication through various mechanisms, such as reverse transcriptase (RT) inhibition, polymerase inhibition, and interference with viral maturation. nih.gov
Interactive Table: Antimicrobial Activity of Selected Pyridine Analogs
| Compound Class | Substituents | Target Organisms | Noted Activity | Citation |
|---|---|---|---|---|
| Nicotinoyl thioureas | Substituted phenethylamines | S. aureus, E. faecalis, E. coli, P. aeruginosa | Excellent antibacterial activity (MIC: 31.25-62.5 μg/mL) | nih.gov |
| Nicotinic acid benzylidene hydrazides | Nitro, Dimethoxy | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active, comparable to norfloxacin (B1679917) and fluconazole | nih.gov |
| 2-chloro-1,8-naphthyridines | Carbaldehyde | E. coli, S. pyogenes | Moderate to high activity | mdpi.com |
| Pyridine-2,6-dithiocarboxylic acid | Dithiocarboxylic acid | Nonpseudomonad bacteria | Antimicrobial via metal sequestration | nih.gov |
The development of pyridine-based compounds is a significant area of anticancer research. nih.govarabjchem.org These agents can exert their effects through various mechanisms, including the inhibition of kinases crucial for cell cycle regulation and proliferation.
Numerous studies have demonstrated the potent antiproliferative action of pyridine analogs against a variety of human cancer cell lines, such as those for breast (MCF-7), liver (HepG2), colon (HCT-116, WiDr), and cervical (HeLa) cancer. arabjchem.orgnih.gov For example, a series of imidazo[1,2-a]pyridine derivatives were developed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), an enzyme overexpressed in many tumors. nih.gov One compound from this series showed a potent proliferation inhibitory activity with an IC50 of 38 nM in a gastric cancer cell line. nih.gov
Other pyridine derivatives have been designed as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis. nih.govrsc.org The antiproliferative activity is highly dependent on the substitution pattern. Studies have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance cytotoxicity, whereas bulky groups or certain halogen substitutions may decrease it. nih.gov For instance, one study found that an N-methyl substituted imidazo[4,5-b]pyridine derivative bearing a hydroxyl group was one of the most promising compounds, showing pronounced antiproliferative activity against all tested cancer cell lines. mdpi.com
Interactive Table: Antiproliferative Activity of Selected Pyridine Analogs
| Compound Class | Target Cell Lines | Mechanism/Target | Example Activity | Citation |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | MGC-803 (Gastric) | Nek2 Inhibition | Compound 28e: IC50 of 38 nM | nih.gov |
| 2,6-Disubstituted Imidazo[4,5-b]pyridines | Various cancer cell lines | Proliferation Inhibition | N-methyl derivative 19 showed pronounced activity | mdpi.com |
| Quinazoline-chalcones | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | Proliferation Inhibition | Compound 14g: GI50 values between 0.622–1.81 μM | nih.govrsc.org |
| 4-chloro-5,6-dihydro-2H-pyrans | A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) | Proliferation Inhibition | Enhanced cytotoxicity compared to parental compounds | nih.gov |
Other Potential Biological Activities
Beyond the more extensively studied areas of anticancer and antimicrobial effects, this compound and its analogs have been investigated for a variety of other potential therapeutic applications. These include activities against parasitic diseases like malaria, mycobacterial infections such as tuberculosis, as well as roles in modulating inflammatory pathways and inhibiting specific enzymes like kinases.
Antimalarial Activity
Several analogs of this compound have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research into quinoline-pyrazolopyridine hybrids, which share structural similarities with the core pyridine structure, has identified compounds with significant in vitro activity against chloroquine-sensitive strains of the parasite. For instance, certain analogs featuring a 2-chloro-pyridine moiety have shown potent antimalarial effects.
Similarly, chloroquine (B1663885) analogs incorporating a pyridine core have been synthesized and evaluated, with some exhibiting strong activity against both sensitive and resistant strains of P. falciparum in the nanomolar range.
Table 1: Antimalarial Activity of Selected Pyridine Analogs
| Compound Analogue | Target/Strain | Measurement | Value |
|---|---|---|---|
| Quinoline-Pyrazolopyridine Hybrid (5p) | P. falciparum (3D7) | EC50 | 1.921 µg/mL |
| Quinoline-Pyrazolopyridine Hybrid (5k) | P. falciparum (3D7) | EC50 | 2.916 µg/mL |
| Chloroquine Analog (CEQ) | P. falciparum (3D7) | IC50 | 46 ± 4 nM |
| Chloroquine Analog (PCQ) | P. falciparum (K1) | IC50 | 405 ± 32 nM |
| Chloroquine Analog (DAQ) | P. falciparum (3D7) | IC50 | 46 ± 4 nM |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Analogs of this compound, particularly those with substitutions at the 2 and 6 positions of the pyridine ring, have shown promise. For example, 2,6-disubstituted thiosemicarbazone derivatives of pyridine have demonstrated significant activity against resistant strains of Mycobacterium tuberculosis.
These findings suggest that the pyridine scaffold is a valuable template for the development of new antitubercular drugs. The introduction of various functional groups can modulate the activity, leading to compounds with potent efficacy against both standard and drug-resistant bacterial strains. nih.gov
Table 2: Antitubercular Activity of Selected Pyridine Analogs
| Compound Analogue | Strain | Measurement | Value |
|---|---|---|---|
| 2,6-disubstituted thiosemicarbazone (5) | M. tuberculosis (resistant) | MIC | 1 µg/mL |
| 2,6-disubstituted thiosemicarbazone (7) | M. tuberculosis (resistant) | MIC | 0.5 µg/mL |
| 2,6-disubstituted thiosemicarbazone (5) | M. tuberculosis (standard) | MIC | 2 µg/mL |
| 2,6-disubstituted thiosemicarbazone (7) | M. tuberculosis (standard) | MIC | 2 µg/mL |
Anti-inflammatory Activity
The pyridine nucleus is a common feature in a number of synthetic anti-inflammatory drugs. Research into novel pyridine and pyrimidine derivatives has identified compounds with significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.
The structural variations within these series of analogs allow for a fine-tuning of their anti-inflammatory potency, highlighting the potential of the pyridine core in the design of new anti-inflammatory agents. nih.gov
Table 3: Anti-inflammatory Activity of Selected Pyridine and Pyrimidine Analogs
| Compound Analogue | Cell Line | Measurement | Value |
|---|---|---|---|
| Pyridine Derivative (7a) | RAW 264.7 | IC50 | 76.6 µM |
| Pyridine Derivative (7f) | RAW 264.7 | IC50 | 96.8 µM |
| Pyrimidine Derivative (9a) | RAW 264.7 | IC50 | 83.1 µM |
| Pyrimidine Derivative (9d) | RAW 264.7 | IC50 | 88.7 µM |
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine-based compounds have been extensively investigated as kinase inhibitors. For instance, analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of yeast casein kinase Yck2, which is a target for antifungal drug development. frontiersin.org
Furthermore, various pyrazole-based kinase inhibitors incorporating a pyridine moiety have demonstrated potent inhibitory effects against a range of kinases, with some showing antiproliferative activity against cancer cell lines in the nanomolar range. nih.gov
Table 4: Kinase Inhibitory Activity of a Selected Pyrazole-Based Analog
| Compound Analogue | Kinase Target | Measurement | Value |
|---|---|---|---|
| Pyrazole-based inhibitor (2) | Akt1 | IC50 | 1.3 nM |
Absorption, Distribution, Metabolism, Excretion, and Toxicity Admet Considerations
In Silico ADMET Prediction Models
Computational tools provide essential, early-stage evaluation of a molecule's ADMET profile. By simulating absorption, distribution, metabolism, excretion, and toxicity, these models help to identify potential liabilities and guide further research without the immediate need for extensive laboratory testing. For 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, these predictions offer a foundational understanding of its drug-like characteristics.
The drug-likeness of a compound is often initially assessed by comparing its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
In silico analysis of this compound provides key physicochemical data that align well with these principles, suggesting a favorable profile for oral bioavailability. The calculated parameters for the compound are detailed below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 222.66 g/mol | ≤ 500 g/mol | Yes |
| MLogP | 2.59 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | N/A | N/A |
As indicated in the table, this compound does not violate any of Lipinski's rules. Its molecular weight is well under the 500 g/mol threshold, its calculated lipophilicity (MLogP) is within the acceptable range, and it possesses a low number of hydrogen bond acceptors and no hydrogen bond donors. Furthermore, with only four rotatable bonds, it also adheres to Veber's rule for good oral bioavailability, which suggests ten or fewer rotatable bonds.
The same in silico models can predict a compound's ability to be absorbed by the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB). High GI absorption is a prerequisite for most orally administered drugs. The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS), while it is undesirable for peripherally acting drugs to avoid potential CNS side effects.
Predictions for this compound suggest a high probability of gastrointestinal absorption. This is consistent with its physicochemical properties, such as its moderate lipophilicity and relatively low topological polar surface area (TPSA) of 38.69 Ų. Molecules with a TPSA of less than 140 Ų are generally predicted to have good cell membrane permeability.
Metabolic Stability and Biotransformation Studies
Metabolic stability is a critical parameter that determines the persistence of a drug in the body. Compounds that are rapidly metabolized often have a short duration of action and low bioavailability. The pyridine (B92270) rings present in this compound may influence its metabolism. The incorporation of nitrogen atoms into an aromatic system can sometimes increase metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
However, based on a comprehensive review of available scientific literature, no specific experimental studies on the metabolic stability or biotransformation pathways of this compound have been published. Therefore, its half-life in human liver microsomes, the specific CYP enzymes responsible for its metabolism, and the structure of its potential metabolites remain undetermined.
Preclinical Pharmacokinetic Evaluation
Preclinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in vivo. These studies provide crucial data on parameters such as clearance, volume of distribution, half-life, and oral bioavailability, which are used to predict the pharmacokinetic profile in humans.
Despite the importance of such data, there are no publicly available reports of preclinical pharmacokinetic evaluations for this compound. Consequently, its pharmacokinetic parameters in any preclinical species have not been documented in the scientific literature.
An exploration of the future research and development landscape for the chemical compound this compound reveals significant opportunities for innovation. As a member of the pyridine class of heterocycles, which are integral to numerous pharmaceuticals, this compound represents a promising scaffold for therapeutic discovery. researchgate.netrsc.orgnih.govrsc.org Future efforts are likely to focus on optimizing its synthesis, utilizing advanced computational methods for rational design, discovering novel biological applications, and developing it into a potential therapeutic agent, possibly for use in combination therapies.
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